molecular formula C18H11Cl2FN4S B2929020 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine CAS No. 956795-96-3

1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B2929020
CAS No.: 956795-96-3
M. Wt: 405.27
InChI Key: QWQVMXPPADCNEM-UHFFFAOYSA-N
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Description

1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of thiazole and pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Thiazole Ring:

    • Starting with 2,4-dichlorophenyl isothiocyanate and an appropriate amine to form the thiazole ring.
    • Reaction conditions: Solvent (e.g., ethanol), temperature (reflux), and time (several hours).
  • Formation of the Pyrazole Ring:

    • The thiazole intermediate is then reacted with 4-fluorophenyl hydrazine to form the pyrazole ring.
    • Reaction conditions: Solvent (e.g., acetic acid), temperature (reflux), and time (several hours).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, room temperature.

    Reduction: Sodium borohydride in methanol, room temperature.

    Substitution: Sodium methoxide in methanol, reflux.

Major Products:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole or pyrazole derivatives.

Scientific Research Applications

1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Pathways involved could include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis.

Comparison with Similar Compounds

  • 1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)-1H-pyrazol-5-amine
  • 1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-chlorophenyl)-1H-pyrazol-5-amine

Comparison: Compared to similar compounds, 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine may exhibit unique properties such as higher potency or selectivity for certain biological targets. The presence of the fluorine atom can influence the compound’s lipophilicity, metabolic stability, and overall pharmacokinetic profile, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2FN4S/c19-11-3-6-13(15(20)7-11)16-9-26-18(24-16)25-17(22)14(8-23-25)10-1-4-12(21)5-2-10/h1-9H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQVMXPPADCNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N(N=C2)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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